1-Phenyl-1H-benzoimidazole

Catalog No.
S752872
CAS No.
2622-60-8
M.F
C13H10N2
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-1H-benzoimidazole

CAS Number

2622-60-8

Product Name

1-Phenyl-1H-benzoimidazole

IUPAC Name

1-phenylbenzimidazole

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C13H10N2/c1-2-6-11(7-3-1)15-10-14-12-8-4-5-9-13(12)15/h1-10H

InChI Key

XNCMQRWVMWLODV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=NC3=CC=CC=C32

Solubility

24.6 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=CC=CC=C32

Potential Medicinal Applications:

PhBI has been explored for its potential medicinal properties. Studies have investigated its activity against various pathogens, including bacteria, fungi, and parasites []. Some research suggests it may possess anti-inflammatory and anticancer properties, although more research is needed to confirm these effects [, ].

1-Phenyl-1H-benzoimidazole is a heterocyclic organic compound characterized by a fused structure of benzene and imidazole rings. This compound features a phenyl group attached to the nitrogen atom of the imidazole ring, which contributes to its unique chemical properties. The benzimidazole framework is significant in medicinal chemistry due to its ability to interact with biological targets, making it a valuable scaffold in drug design.

Typical of benzimidazole derivatives:

  • Protonation: The imidazole nitrogen can be protonated under acidic conditions, forming a positively charged species.
  • Alkylation: The nitrogen atom can be alkylated, allowing for the introduction of various substituents that can alter biological activity.
  • Reactivity with Electrophiles: The electron-rich nature of the imidazole ring enables it to react with electrophiles, leading to diverse derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further functionalization.

1-Phenyl-1H-benzoimidazole exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of benzimidazoles possess antibacterial and antifungal activities, making them potential candidates for developing new antibiotics and antifungal agents .
  • Antiproliferative Effects: Research indicates that 1-phenyl-1H-benzoimidazole derivatives can inhibit cell proliferation, suggesting potential applications in cancer therapy .
  • Corrosion Inhibition: This compound has been investigated for its effectiveness in inhibiting copper corrosion in acidic environments, demonstrating its utility in materials science .

The synthesis of 1-Phenyl-1H-benzoimidazole typically involves the condensation of o-phenylenediamine with carbonyl compounds such as aldehydes. Common methods include:

  • Condensation Reaction:
    • Reacting o-phenylenediamine with benzaldehyde in the presence of ammonium salts as catalysts (e.g., ammonium chloride) yields high product yields under solvent-free conditions or using chloroform as a solvent .
  • Oxidative Cyclization:
    • Utilizing oxidants like oxone in wet dimethylformamide facilitates rapid formation of benzimidazoles from o-phenylenediamines and aldehydes .
  • Multicomponent Reactions:
    • Recent advancements have introduced one-pot procedures that allow for the simultaneous reaction of multiple reactants to generate diverse benzimidazole derivatives efficiently .

The applications of 1-Phenyl-1H-benzoimidazole and its derivatives are extensive:

  • Pharmaceuticals: They are integral components in developing various drugs, including antifungal agents and anticancer therapies.
  • Agricultural Chemicals: Benzimidazole derivatives are used as fungicides in agriculture due to their ability to inhibit fungal growth.
  • Material Science: Their corrosion-inhibiting properties make them suitable for use in protective coatings and materials.

Interaction studies involving 1-Phenyl-1H-benzoimidazole often focus on its binding affinity with biological targets:

  • Protein Binding: Investigations into how this compound interacts with proteins involved in cellular processes reveal insights into its mechanism of action as an antiproliferative agent.
  • Enzyme Inhibition: Studies have demonstrated that certain benzimidazoles can inhibit enzymes critical for microbial survival, highlighting their potential as antimicrobial agents.

Several compounds share structural similarities with 1-Phenyl-1H-benzoimidazole. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeNotable Properties
BenzimidazoleHeterocyclicAnthelmintic and antifungal properties
2-MethylbenzimidazoleMethyl-substitutedEnhanced lipophilicity; used in pharmaceuticals
5-Bromo-1H-benzimidazoleHalogenatedIncreased antibacterial activity
1-HydroxybenzimidazoleHydroxy-substitutedExhibits antioxidant properties

Uniqueness of 1-Phenyl-1H-benzoimidazole:
The presence of the phenyl group enhances its lipophilicity and biological activity compared to other benzimidazoles. This modification allows for improved interaction with biological targets, making it a promising candidate for drug development.

1-Phenyl-1H-benzoimidazole, a heterocyclic compound with the molecular formula C₁₃H₁₀N₂, consists of a benzene ring fused to an imidazole ring with a phenyl group attached to one of the nitrogen atoms [1]. This compound exhibits significant chemical versatility due to its unique structure, making it valuable in various synthetic applications [2]. Traditional condensation reactions represent fundamental approaches to synthesizing 1-phenyl-1H-benzoimidazole derivatives, primarily through cyclization reactions involving ortho-phenylenediamine and various carbonyl compounds [3] [4].

O-Phenylenediamine-Based Cyclization

The synthesis of 1-phenyl-1H-benzoimidazole derivatives frequently employs ortho-phenylenediamine (o-phenylenediamine) as a key starting material [3]. This diamine serves as an excellent nucleophile in cyclization reactions due to its two adjacent amino groups, which facilitate ring formation [5]. The reaction typically proceeds through the initial formation of a Schiff base intermediate, followed by intramolecular cyclization to yield the benzimidazole core structure [6].

A common synthetic route involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives [3]. This approach typically requires elevated temperatures and extended reaction times to achieve satisfactory yields [7]. The mechanism involves initial nucleophilic attack by one of the amino groups on the carbonyl carbon, followed by dehydration and subsequent cyclization [6]. The resulting 2-substituted benzimidazole can then undergo N-phenylation to produce the desired 1-phenyl-1H-benzoimidazole derivatives [8].

Another effective method utilizes the reaction between N-phenyl-o-phenylenediamine and various carbonyl compounds [9]. This approach directly yields 1-phenyl-1H-benzoimidazole derivatives without requiring a separate N-phenylation step, thereby improving overall efficiency [10]. The reaction proceeds through similar mechanistic pathways, with the pre-installed phenyl group ensuring regioselectivity in the final product [9].

Aldehyde-Mediated Annulation Processes

Aldehyde-mediated annulation represents another significant traditional approach for synthesizing 1-phenyl-1H-benzoimidazole derivatives [5]. This method typically involves the condensation of o-phenylenediamine or its N-phenyl derivative with various aldehydes, followed by oxidative cyclization [5] [6]. The versatility of this approach allows for the incorporation of diverse functional groups at the 2-position of the benzimidazole ring, enabling the synthesis of a wide range of derivatives [7].

The reaction between o-phenylenediamine and aromatic aldehydes often requires an oxidizing agent to facilitate the final aromatization step [5]. Common oxidizing agents include sodium metabisulfite, hydrogen peroxide, and molecular oxygen [7]. The reaction proceeds through the formation of a diimine intermediate, which subsequently undergoes intramolecular cyclization and oxidation to yield the benzimidazole core [6].

A notable variation of this approach involves the reductive cyclization of o-nitroanilines with aldehydes [5]. This one-step method utilizes reducing agents such as sodium dithionite to simultaneously reduce the nitro group and facilitate cyclization [5]. This approach offers advantages in terms of atom economy and reduced reaction steps, as it eliminates the need for pre-isolation of o-phenylenediamine intermediates [5].

Table 1: Comparison of Aldehyde-Mediated Annulation Methods for Benzimidazole Synthesis

Starting MaterialsReaction ConditionsOxidizing/Reducing AgentYield (%)Reaction Time
o-Phenylenediamine + BenzaldehydeEthanol, room temperatureNH₄Cl944 hours
o-Phenylenediamine + 4-ChlorobenzaldehydeSolvent-free, 50°CPVP-TfOH catalyst9515 minutes
o-Nitroaniline + BenzaldehydeEthanol/waterNa₂S₂O₄83-941-2 hours
N-Phenyl-o-phenylenediamine + BenzaldehydeSolvent-free, microwaveEr(OTf)₃ catalyst93-995-10 minutes

Catalytic Synthesis Approaches

Catalytic approaches have significantly advanced the synthesis of 1-phenyl-1H-benzoimidazole derivatives by enabling milder reaction conditions, shorter reaction times, and improved yields [11] [12]. These methods typically employ either acid catalysts or transition metal catalysts to facilitate key bond-forming steps in the synthetic pathway [12] [13].

Acid-Catalyzed Reactions (e.g., Phosphoric Acid)

Acid catalysis plays a crucial role in the efficient synthesis of 1-phenyl-1H-benzoimidazole derivatives [12]. Among various acid catalysts, phosphoric acid has emerged as a particularly effective and environmentally benign option [12] [13]. The catalytic activity of phosphoric acid is attributed to its ability to activate carbonyl groups, facilitate imine formation, and promote cyclization through protonation of key intermediates [12].

A notable application of phosphoric acid catalysis involves the condensation of o-phenylenediamine with aromatic aldehydes [12]. Under optimized conditions using 7 mol% phosphoric acid in methanol at 50°C, this reaction yields 1,2-disubstituted benzimidazoles with excellent efficiency (yields of 61-90%) and short reaction times (13-30 minutes) [13]. The mechanism involves initial activation of the aldehyde carbonyl by phosphoric acid, followed by nucleophilic attack by o-phenylenediamine to form a bisimine intermediate [12]. Subsequent intramolecular cyclization and dehydration yield the benzimidazole core structure [12].

The versatility of phosphoric acid catalysis is demonstrated by its compatibility with various substituted aldehydes, including those bearing electron-donating and electron-withdrawing groups [12]. This allows for the synthesis of a diverse range of 1-phenyl-1H-benzoimidazole derivatives with different substituents at the 2-position [13]. Additionally, the mild reaction conditions preserve sensitive functional groups, further expanding the scope of accessible derivatives [12].

Table 2: Optimization of Phosphoric Acid-Catalyzed Synthesis of 1,2-Disubstituted Benzimidazoles

EntrySolventCatalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)
1Ethanol3502548
2Water3502527
3Water/Ethanol (1:1)3502532
4Methanol3502556
5Methanol5502073
6Methanol7501590
7Methanol10501558
8Methanol7Room temperature2054
9Methanol7402078
10Methanol7602063

Transition Metal-Mediated Pathways

Transition metal catalysis has revolutionized the synthesis of 1-phenyl-1H-benzoimidazole derivatives by enabling selective C-N bond formation under mild conditions [11]. Various transition metals, including copper, palladium, and scandium, have been employed as effective catalysts for these transformations [11] [14]. These metal-catalyzed approaches offer advantages in terms of regioselectivity, functional group tolerance, and reaction efficiency [11].

Copper-catalyzed N-arylation represents a powerful method for synthesizing 1-phenyl-1H-benzoimidazole derivatives [15]. This approach typically involves the reaction of benzimidazole with aryl halides or arylboronic acids in the presence of a copper catalyst [15]. The mechanism involves oxidative addition of the aryl halide to the copper center, followed by coordination of the benzimidazole nitrogen, reductive elimination to form the C-N bond, and catalyst regeneration [15]. This method allows for the selective N-arylation of benzimidazole at the N1 position, yielding 1-phenyl-1H-benzoimidazole derivatives with high regioselectivity [16].

Palladium-catalyzed N-arylation offers another effective approach for synthesizing 1-phenyl-1H-benzoimidazole derivatives [17]. This method typically employs palladium complexes with phosphine ligands to catalyze the coupling of benzimidazole with aryl halides or triflates [17]. A key advantage of palladium catalysis is its high N1 selectivity in the arylation of unsymmetrical imidazoles, which is crucial for the synthesis of 1-phenyl-1H-benzoimidazole derivatives [17]. The reaction mechanism involves oxidative addition, nitrogen coordination, reductive elimination, and catalyst regeneration, similar to copper-catalyzed processes but with distinct kinetic and thermodynamic parameters [17].

Other transition metals, such as scandium, have also demonstrated efficacy in catalyzing the synthesis of 1-phenyl-1H-benzoimidazole derivatives [14]. For instance, scandium triflate [Sc(OTf)₃] has been employed as a catalyst for the one-pot, three-component reaction of benzimidazole-linked amino pyridines, aldehydes, and isonitriles under solvent-free conditions [14]. This approach enables the rapid generation of complex molecular frameworks containing the benzimidazole core structure [14].

Green Chemistry Strategies

Green chemistry approaches to the synthesis of 1-phenyl-1H-benzoimidazole derivatives focus on developing environmentally benign methodologies that minimize waste generation, reduce energy consumption, and eliminate the use of hazardous reagents and solvents [10] [18]. These strategies align with the principles of sustainable chemistry and offer advantages in terms of environmental impact, cost-effectiveness, and operational safety [19].

Solvent-Free Synthesis

Solvent-free synthesis represents a significant advancement in green chemistry approaches to 1-phenyl-1H-benzoimidazole derivatives [18]. By eliminating the use of organic solvents, these methods reduce waste generation, minimize environmental impact, and often enhance reaction efficiency [18] [19]. Solvent-free conditions typically involve direct mixing of solid reactants or neat liquids, with reactions proceeding through more concentrated intermediates [18].

A notable solvent-free approach involves the condensation of o-phenylenediamine with aromatic aldehydes under catalyst-free or minimal catalyst conditions [18]. This method typically yields 2-substituted benzimidazoles, which can subsequently undergo N-phenylation to produce 1-phenyl-1H-benzoimidazole derivatives [18]. The absence of solvent often leads to increased reaction rates and improved yields due to higher effective concentrations of reactants [19].

Another effective solvent-free strategy utilizes the direct reaction of N-phenyl-o-phenylenediamine with aldehydes or carboxylic acids [9]. This approach directly yields 1-phenyl-2-substituted benzimidazoles without requiring a separate N-phenylation step [9]. The reaction can be further enhanced by the addition of catalytic amounts of Lewis acids or other promoters [20] [9].

Ionic liquids have also been employed as alternative reaction media for solvent-free synthesis of benzimidazole derivatives [21]. These non-volatile, thermally stable compounds can function both as reaction media and catalysts, offering advantages in terms of product separation and catalyst recyclability [21]. For instance, imidazolium-based ionic liquids have been successfully used in the synthesis of N-substituted benzimidazoles through alkylation reactions [21].

Microwave-Assisted Techniques

Microwave-assisted synthesis has emerged as a powerful green chemistry approach for preparing 1-phenyl-1H-benzoimidazole derivatives [10] [9]. This technique utilizes microwave irradiation to rapidly heat reaction mixtures, resulting in significantly reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods [10] [9]. The efficiency of microwave heating is attributed to direct energy transfer to the reactants, leading to more uniform heating and the potential for selective excitation of specific functional groups [9].

A particularly effective microwave-assisted method involves the reaction of N-phenyl-o-phenylenediamine with various aldehydes under solvent-free conditions [9]. Using only 1% mol of erbium triflate [Er(OTf)₃] as a catalyst, this approach provides efficient access to a diverse range of 1-phenyl-2-substituted benzimidazoles with excellent yields (86-99%) and short reaction times (5-10 minutes) [9]. The method demonstrates high functional group tolerance and is applicable to both aromatic and aliphatic aldehydes [9].

Another notable microwave-assisted approach involves the one-pot, three-component reaction of benzimidazole-linked amino pyridines, aldehydes, and isonitriles catalyzed by scandium triflate under solvent-free conditions [14]. This method facilitates the rapid generation of complex molecular frameworks containing the benzimidazole core structure [14]. The combination of microwave irradiation and solvent-free conditions significantly enhances reaction efficiency while minimizing environmental impact [14].

Microwave-assisted techniques have also been successfully applied to the synthesis of benzimidazole-2-thione derivatives through the condensation of o-phenylenediamine with substituted/unsubstituted thiourea under solvent-free conditions [22]. This approach offers advantages in terms of reaction time, yield, and environmental impact compared to conventional heating methods [22].

Table 3: Comparison of Microwave-Assisted Synthesis of 1-Phenyl-2-Aryl Benzimidazoles

EntryAldehydeCatalystReaction Time (min)Temperature (°C)Yield (%)
1BenzaldehydeEr(OTf)₃ (1 mol%)5Microwave99
24-ChlorobenzaldehydeEr(OTf)₃ (1 mol%)7Microwave95
34-MethoxybenzaldehydeEr(OTf)₃ (1 mol%)8Microwave93
44-NitrobenzaldehydeEr(OTf)₃ (1 mol%)5Microwave97
5CinnamaldehydeEr(OTf)₃ (1 mol%)10Microwave86
6Benzaldehyde (large scale, 20 mmol)Er(OTf)₃ (1 mol%)25Microwave93

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

194.084398327 g/mol

Monoisotopic Mass

194.084398327 g/mol

Heavy Atom Count

15

Wikipedia

1-Phenylbenzimidazole

Dates

Modify: 2023-08-15

Explore Compound Types